The synthesis of 3-amino-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,6-dimethylphenyl isocyanate. The reaction conditions are crucial for achieving high yields and purity:
This method allows for the selective formation of the desired compound while minimizing by-products .
The molecular structure of 3-amino-N-(2,6-dimethylphenyl)benzamide can be described as follows:
3-amino-N-(2,6-dimethylphenyl)benzamide is involved in various chemical reactions:
The mechanism of action for 3-amino-N-(2,6-dimethylphenyl)benzamide primarily revolves around its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can either inhibit or activate these targets, leading to various biological effects:
The exact pathways depend on the specific context of its application and require further experimental validation to elucidate precise mechanisms .
The physical and chemical properties of 3-amino-N-(2,6-dimethylphenyl)benzamide include:
This information is crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
3-amino-N-(2,6-dimethylphenyl)benzamide has several scientific applications:
3-Amino-N-(2,6-dimethylphenyl)benzamide (CAS 14635-96-2) is a substituted benzamide with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol. Its systematic IUPAC name is identical to its common designation, reflecting the amine group at the meta position of the benzoyl ring and the 2,6-dimethyl substitution on the aniline-derived moiety. The structure comprises two key components: a 3-aminobenzamide group linked via an amide bond to a 2,6-dimethylphenyl ring. This ortho-dimethyl substitution on the phenyl ring creates significant steric hindrance, influencing conformational flexibility and intermolecular interactions. Spectroscopic characterization includes:
Table 1: Key Spectroscopic Descriptors
| Technique | Characteristic Features |
|---|---|
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), Amide C=O stretch (~1650 cm⁻¹), Aromatic C=C stretches (~1600 cm⁻¹) |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Amino protons (δ ~5.0 ppm), Methyl groups (δ ~2.2 ppm) |
| Mass Spectrometry | Molecular ion peak m/z = 240.3 ([M]⁺) |
The InChI identifier is 1S/C₁₅H₁₆N₂O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) and the canonical SMILES is CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C [1] [3] . The planar amide bond and electron-donating amino group contribute to hydrogen-bonding capability and moderate polarity, balancing hydrophobic aromatic domains [3].
The synthesis employs nucleophilic acyl substitution between 3-aminobenzoic acid derivatives and 2,6-dimethylaniline. Two principal routes are documented:
Optimization strategies focus on:
The synthesis hinges on nucleophilic acyl substitution:
Table 2: Amide Bond Formation Mechanism Steps
| Step | Process | Role of Reagents |
|---|---|---|
| Activation | Carboxylate oxygen attack on electrophile (SOCl₂/EDCI) | Generates high-energy intermediate (acyl chloride/carbodiimide adduct) |
| Nucleophilic Attack | Lone pair on 2,6-dimethylaniline nitrogen attacks carbonyl carbon | Amine acts as nucleophile; ortho-methyl groups sterically hinder approach angle |
| Proton Transfer | Base (e.g., triethylamine) deprotonates the amine adduct | Forms tetrahedral intermediate; prevents irreversible O-acylation |
| Elimination | Departure of leaving group (Cl⁻/dialkylurea) regenerates carbonyl | Yields amide bond; reaction driven by irreversibility in anhydrous conditions |
The steric bulk of the 2,6-dimethyl group reduces nucleophilicity of the aniline nitrogen, necessitating longer reaction times or elevated temperatures compared to unsubstituted anilines. Computational studies (DFT methods) confirm that π→π* interactions between aromatic rings stabilize the transition state, lowering the activation energy . Hydrolysis susceptibility is minimized by the electron-donating amino group, which reduces electrophilicity of the amide carbonyl [4].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: